molecular formula C8H13N3 B1469700 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine CAS No. 26396-84-9

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Cat. No.: B1469700
CAS No.: 26396-84-9
M. Wt: 151.21 g/mol
InChI Key: UZOLRYXTOQMICT-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and degradation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by causing cell cycle arrest in the G0–G1 phase . This effect is mediated through the modulation of key signaling pathways and the expression of genes involved in cell cycle regulation. Furthermore, this compound can induce apoptosis in neoplastic cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 and other target enzymes, resulting in persistent anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels in cells, further affecting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound can influence its activity and toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biological effects .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Its unique structure, characterized by a fused bicyclic framework with nitrogen atoms, has attracted attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

The compound has the molecular formula C8H14N3C_8H_{14}N_3 and a molecular weight of approximately 151.209 g/mol. The presence of the methyl group at the nitrogen position enhances its chemical reactivity and biological interactions, making it a subject of interest for further studies.

Property Value
Molecular FormulaC8H14N3C_8H_{14}N_3
Molecular Weight151.209 g/mol
StructureTetrahydroindazole framework

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties:
Preliminary studies suggest that this compound may inhibit inflammatory pathways. It has been shown to modulate the activity of certain enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.

2. Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have indicated that increasing concentrations of the compound correlate with enhanced zones of inhibition against bacteria, suggesting its potential as an antibacterial agent .

3. Anticancer Potential:
There is emerging evidence supporting the anticancer properties of this compound. Molecular docking studies have shown that it interacts effectively with DNA gyrase, an enzyme critical for bacterial DNA replication and transcription . This interaction suggests a mechanism through which the compound may exert cytotoxic effects against cancer cells.

The exact mechanism of action for this compound remains to be fully elucidated. However, its interactions with specific molecular targets have been explored:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
  • Binding Affinity: Studies have indicated that it possesses binding affinities to key receptors and enzymes relevant to various biological pathways .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of indazole compounds, including this compound. Results indicated significant antibacterial activity at higher concentrations (2.5 mg/mL) against tested pathogens .

Anticancer Research

In a molecular docking analysis involving DNA gyrase (PDB ID: 1KZN), binding energies were calculated to understand the interaction dynamics between the compound and the enzyme. The results showed favorable interactions with hydrogen bonds and van der Waals forces contributing to its potential anticancer activity .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOLRYXTOQMICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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